molecular formula C8H5FN2O2 B1322376 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 367500-94-5

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

カタログ番号: B1322376
CAS番号: 367500-94-5
分子量: 180.14 g/mol
InChIキー: ZZRCDROTHZQIGY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of a fluorine atom at the 6th position and a carboxylic acid group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It has a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol .

準備方法

The synthesis of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate under acidic conditions to form the imidazo[1,2-a]pyridine core. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity.

化学反応の分析

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while substitution reactions can introduce various functional groups at the 6th position.

科学的研究の応用

The compound has been investigated for its role as an inhibitor of protein geranylgeranylation, which is crucial in various cellular processes. Specifically, it has been studied for its effects on Rab geranylgeranyl transferase (RGGT), an enzyme implicated in cancer cell proliferation.

Case Study: Inhibition of RGGT

A study synthesized a series of phosphonocarboxylate derivatives based on 6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid. These compounds were evaluated for their activity against RGGT, with several showing significant cytotoxic effects on human cervical carcinoma HeLa cells. The most effective inhibitors disrupted Rab11A prenylation, with half-maximal inhibitory concentration (IC50) values indicating strong activity .

Table 1: Cytotoxic Activity of 6-Substituted Imidazo[1,2-a]pyridine Analogues

CompoundIC50 (μM)Activity Against RGGT
1a>735No
1b<150Yes
1c<150Yes
1d>386No
1e<150Yes

This table illustrates the varying levels of cytotoxicity and RGGT inhibition among different derivatives, highlighting the importance of structural modifications at the C6 position of the imidazo[1,2-a]pyridine ring .

Therapeutic Potential

This compound has been explored as a molecular glue degrader in drug development. It plays a role in enhancing the degradation of specific proteins involved in cancer progression. This application underscores the compound's potential as a therapeutic agent targeting cancer pathways .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving late-stage functionalization to introduce diverse substituents that enhance biological activity. The ability to modify this compound allows researchers to tailor its properties for specific applications in drug discovery .

作用機序

The mechanism of action of 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

類似化合物との比較

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds such as:

    6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with a chlorine atom instead of fluorine.

    6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid: Contains a bromine atom and is studied for its potential biological activities.

    6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid: Features an iodine atom and is explored for its use in radiolabeling and imaging studies.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its halogenated counterparts.

生物活性

6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₈H₅FN₂O₂
  • Molecular Weight : 168.13 g/mol
  • Melting Point : 259–260 °C
  • CAS Number : 367500-94-5

This compound exhibits significant biological activity primarily through its interaction with specific receptors and enzymes. Notably, it has shown potential in modulating the activity of GABA_A receptors, which are crucial in the central nervous system (CNS) for regulating anxiety and other disorders. The fluorinated structure enhances binding affinity and selectivity towards these targets, making it a candidate for therapeutic development aimed at CNS disorders .

Therapeutic Applications

The compound's ability to interact with GABA_A receptors suggests its potential use in treating:

  • Anxiety Disorders
  • Epilepsy
  • Other CNS-related conditions

In Vitro Studies

A study conducted on various analogs of imidazo[1,2-a]pyridine derivatives indicated that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines, particularly cervical carcinoma (HeLa cells). The study assessed the half-maximal inhibitory concentration (IC50) values to evaluate cytotoxicity. Results showed that several derivatives had IC50 values below 150 μM, indicating strong cytotoxicity .

CompoundIC50 (μM)Biological Target
This compound<150GABA_A Receptor
Analog 125Rab geranylgeranyl transferase
Analog 2100Rab11A prenylation

Structure–Activity Relationship (SAR)

Research has established a correlation between the structural modifications at the C6 position of the imidazo[1,2-a]pyridine ring and biological activity. Variations in substituents significantly influenced the compound's effectiveness against geranylgeranylation processes critical for cancer cell proliferation and survival. The most effective inhibitors were identified as those disrupting Rab11A prenylation in HeLa cells .

Case Study 1: GABA_A Receptor Modulation

A recent investigation into the modulation of GABA_A receptors by imidazo[1,2-a]pyridine derivatives highlighted that this compound could enhance receptor activity selectively. This selectivity is vital for minimizing side effects associated with less selective agents used in anxiety treatment .

Case Study 2: Cancer Cell Cytotoxicity

In a study assessing the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines, it was found that certain modifications led to enhanced efficacy against HeLa cells. The findings suggested that compounds with specific substituents at the C6 position exhibited significant inhibitory effects on cell viability, reinforcing the importance of structural optimization in drug design .

Q & A

Basic Questions

Q. What are the key steps in synthesizing 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid?

The synthesis typically involves:

  • Condensation : Reacting 2-aminoimidazole derivatives with fluorinated pyridine precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine core .
  • Fluorination : Introducing fluorine at the 6-position via electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange reactions .
  • Carboxylation : Oxidizing a methyl or hydroxymethyl group at the 2-position to a carboxylic acid using oxidizing agents like KMnO₄ or RuO₄ .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with ethyl acetate/hexane) to achieve >95% purity .

Q. What characterization techniques are essential for confirming the structure of this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm fluorine coupling patterns and aromatic proton environments (e.g., δ ~8.5 ppm for H-3 and H-5 protons) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.05 for C₈H₅FN₂O₂) .
  • X-ray Crystallography : Resolve crystal packing and confirm the planar imidazo[1,2-a]pyridine core with fluorine and carboxylate substituents .
  • Elemental Analysis : Validate C, H, N, and F content within ±0.3% deviation .

Q. What are the primary pharmacological applications explored for this compound?

While direct studies are limited, structurally related imidazo[1,2-a]pyridines exhibit:

  • Antiviral Activity : Inhibition of viral polymerases via competitive binding to ATP pockets .
  • Kinase Inhibition : Targeting cyclin-dependent kinases (CDKs) through hydrophobic interactions with the fluorine substituent .
  • Antimicrobial Properties : Disruption of bacterial cell wall synthesis via carboxylate coordination to metal ions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Key variables to optimize:

  • Catalyst Selection : Use Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Temperature Control : Maintain 60–80°C during fluorination to avoid decomposition .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to prevent hydrolysis .
  • Troubleshooting Low Yields : Check for residual moisture (via Karl Fischer titration) or incomplete precursor activation (e.g., pre-treatment with TMSCl) .

Q. How do structural discrepancies between X-ray and computational models arise, and how can they be resolved?

Discrepancies often stem from:

  • Crystal Packing Effects : Hydrogen bonding or π-π stacking in the solid state vs. gas-phase calculations .
  • Tautomerism : Proton shifts between nitrogen atoms in solution vs. fixed positions in crystals . Resolution Strategies :
  • Compare experimental (X-ray) and DFT-optimized bond lengths/angles (e.g., using Gaussian09 with B3LYP/6-311G**) .
  • Perform variable-temperature NMR to detect dynamic tautomerism .

Q. What mechanistic insights exist for its biological activity, and how can they be validated?

Proposed mechanisms include:

  • Enzyme Inhibition : Molecular docking (AutoDock Vina) shows the fluorine atom forms halogen bonds with kinase active sites (e.g., CDK2, ∆G ≈ -9.2 kcal/mol) .
  • Membrane Permeability : LogP calculations (~1.5) suggest moderate passive diffusion, validated via Caco-2 cell assays . Validation Steps :
  • In Vitro Assays : Measure IC₅₀ against target enzymes (e.g., CDK2 inhibition using ATP-Glo™ kits) .
  • Mutagenesis Studies : Replace key binding residues (e.g., Lys89 in CDK2) to confirm interaction sites .

Q. How should researchers handle the compound’s reactive fluorine and carboxylate groups during experiments?

  • Storage : Store under argon at –20°C to prevent hydrolysis of the carboxylate group .
  • Reaction Conditions : Avoid strong bases (risk of defluorination) and use anhydrous solvents for coupling reactions .
  • Waste Management : Neutralize acidic byproducts with NaHCO₃ before disposal, adhering to EPA guidelines for fluorinated waste .

Q. How can conflicting bioactivity data across studies be reconciled?

Potential causes and solutions:

  • Impurity Effects : Use HPLC-MS (e.g., Agilent ZORBAX SB-C18 column) to detect trace byproducts (e.g., defluoro analogs) .
  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for CDK inhibition) .
  • Cell Line Differences : Compare results across multiple lines (e.g., HeLa vs. HEK293) and validate with siRNA knockdown .

特性

IUPAC Name

6-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRCDROTHZQIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50958007
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367900-94-5
Record name 6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50958007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 367900-94-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester (1 g) in 4N HCl was refluxed for 4 hours. The solvent was evaporated to give the sub-title compound as a white solid (0.86 g).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。